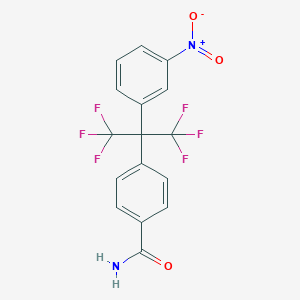

2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

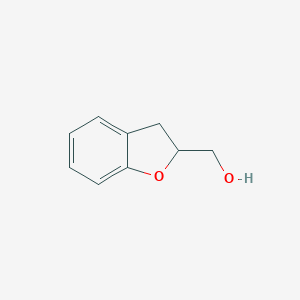

Synthesis and Chemical Reactions

Research in organic chemistry has explored various synthetic routes and reactions involving nitrophenyl and carbamoylphenyl compounds. For instance, one study detailed the biphilic organophosphorus-catalyzed intramolecular Csp2-H amination, demonstrating a method for forming C-N bonds in o-nitrobiaryl derivatives, which are structurally similar to the compound . This method facilitates the synthesis of carbazole and indole compounds, highlighting the importance of such reactions in organic synthesis and pharmaceutical development (Nykaza et al., 2018).

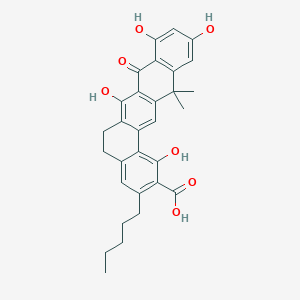

Material Science and Polymer Chemistry

The synthesis and characterization of fluorine-containing polymers represent a significant area of research, given the unique properties imparted by fluorine atoms, such as thermal stability and chemical resistance. A study by Fu Ju-sun (2007) on the synthesis of fluorine-containing polybenzoxazole monomers from compounds structurally related to "2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane" illustrates the process of transforming such compounds into valuable materials with potential applications in high-performance polymers and coatings (Fu Ju-sun, 2007).

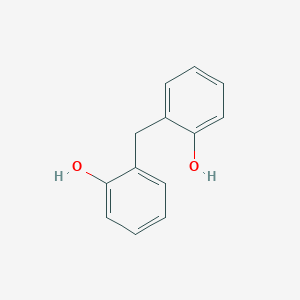

Crystallography and Molecular Structures

The study of molecular structures and interactions in crystals containing nitrophenyl components has provided insights into the physical properties and potential applications of these materials. For example, Tukada and Mochizuki (2002) investigated the structures and short contacts in diarylpropanes with nitrophenyl groups, revealing information about molecular conformations and interactions that could influence the material properties of related compounds (Tukada & Mochizuki, 2002).

Optical Properties and Solid-State Emission

Research on the tuning of optical properties and enhancing solid-state emission of materials through molecular control has shown that substituents like nitro groups can significantly affect fluorescence and photophysical properties. This area of study is crucial for the development of materials for optoelectronic applications. A study by Li, Vamvounis, and Holdcroft (2002) on poly(thiophene)s demonstrated how different functional groups impact the optical properties, providing a framework for designing materials with tailored emission characteristics (Li, Vamvounis, & Holdcroft, 2002).

Propriétés

IUPAC Name |

4-[1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F6N2O3/c17-15(18,19)14(16(20,21)22,10-6-4-9(5-7-10)13(23)25)11-2-1-3-12(8-11)24(26)27/h1-8H,(H2,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILRBEPSRWUGAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)C(=O)N)(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)

![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)

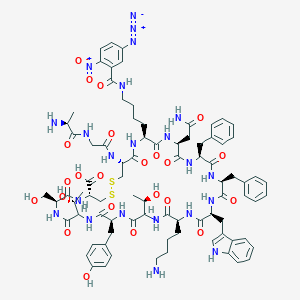

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)